2-methyl-N-phenylindolizine-3-carbothioamide
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Overview
Description
2-methyl-N-phenylindolizine-3-carbothioamide is a compound belonging to the indolizine family, which is a class of nitrogen-containing heterocycles.
Mechanism of Action
Target of Action
It’s worth noting that indolizine derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities .
Mode of Action
The mode of action of 2-methyl-N-phenylindolizine-3-carbothioamide remains largely unexplored . Indolizine derivatives, in general, have been found to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The exact mechanisms through which these effects are achieved are subject to ongoing research.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indolizine derivatives, it is likely that multiple pathways are involved .
Result of Action
Indolizine derivatives have been associated with a range of biological activities, suggesting that they may induce a variety of cellular responses .
Action Environment
Such factors can significantly impact the pharmacological profile of a compound and are an important consideration in drug development.
This will pave the way for the potential development of new therapeutic agents based on these compounds .
Preparation Methods
The synthesis of 2-methyl-N-phenylindolizine-3-carbothioamide can be achieved through various synthetic routes. One common method involves the radical cyclization/cross-coupling of appropriate precursors . The reaction conditions typically include the use of radical initiators and catalysts to facilitate the formation of the indolizine ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
2-methyl-N-phenylindolizine-3-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
2-methyl-N-phenylindolizine-3-carbothioamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities . In industry, it can be used in the development of new materials with unique properties .
Comparison with Similar Compounds
2-methyl-N-phenylindolizine-3-carbothioamide can be compared with other similar compounds, such as indole derivatives and other indolizine analogues . These compounds share a similar core structure but may differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties . Similar compounds include 3-methylpyridine and 3-nitropyridine, which also exhibit unique reactivity and coordination behavior .
Biological Activity
2-Methyl-N-phenylindolizine-3-carbothioamide, a compound belonging to the indolizine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H12N2S
- Molecular Weight : 220.30 g/mol
- CAS Number : 15778-33-3
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Case Study : In a study conducted on breast cancer cell lines, treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 20 µM after 48 hours. The study highlighted the compound's ability to activate caspase pathways, which are critical for programmed cell death.
2. Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. It exhibits inhibitory activity against a range of bacteria and fungi.
- Research Findings : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest potential use in treating infections caused by resistant strains.
3. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes.
- Mechanism of Action : The compound selectively inhibits COX-2, reducing the synthesis of pro-inflammatory mediators. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : Activation of caspases leads to apoptosis in cancer cells.
- COX Enzyme Inhibition : Selective inhibition of COX-2 reduces inflammation without affecting COX-1, preserving gastric mucosal integrity.
Comparative Analysis
The table below summarizes the biological activities of this compound compared to other indolizine derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
Indolizine Derivative A | Moderate | High | Low |
Indolizine Derivative B | Low | Moderate | Moderate |
Properties
IUPAC Name |
2-methyl-N-phenylindolizine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-11-14-9-5-6-10-18(14)15(12)16(19)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAMBEPYMRLAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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